Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate
Description
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1027710-05-9 | |
| Molecular Formula | C₁₉H₂₇NO₄ | |
| Molecular Weight | 333.4 g/mol | |
| Stereochemical Descriptor | rel-(3S,4R) |
Table 2: Synonymous Chemical Designations
| Designation Type | Example | Context of Use |
|---|---|---|
| IUPAC Name | 1-(tert-butyl) 4-ethyl rel-(3S,4R)-3-phenylpiperidine-1,4-dicarboxylate | Academic publications |
| Common Name | This compound | Synthetic workflows |
| Simplified Descriptor | cis-3-Phenylpiperidine-4-carboxylate Boc-ethyl ester | Informal documentation |
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3S,4R)-3-phenylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
RUKNPFBJQDRKIS-HZPDHXFCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is often synthesized via:
- Conjugate Addition : A phenyl nucleophile is added to an α,β-unsaturated ketone precursor, forming a substituted dihydropyridinone intermediate.
- Cyclization : The intermediate undergoes cyclization to form a piperidinone structure, which serves as the core scaffold.
Boc Protection
To protect the nitrogen atom in the piperidine ring, a Boc group is introduced:
Esterification
The carboxylic acid group is esterified to form the ethyl ester:
Stereochemical Control
The cis configuration is achieved through:
- Selective hydrogenation of intermediates using catalysts like palladium on carbon (Pd/C) under controlled conditions.
- Monitoring diastereomeric ratios during each step to ensure high stereoselectivity.
Reaction Conditions and Optimization
Example Synthetic Pathway
An example pathway for synthesizing this compound includes:
- Reacting phenylboronic acid with an α,β-unsaturated ketone under basic conditions.
- Cyclizing the intermediate to form a piperidinone.
- Protecting the nitrogen atom with Boc2O.
- Esterifying the carboxylic acid using ethanol and an acid catalyst.
- Hydrogenating the product with Pd/C to achieve the desired cis configuration.
Challenges in Synthesis
- Stereochemical Purity : Achieving high diastereomeric purity requires precise control over reaction conditions.
- Moisture Sensitivity : Boc protection and esterification steps are sensitive to water contamination.
- Yield Optimization : Balancing reaction time, temperature, and reagent concentrations is crucial for maximizing yield.
Data Table: Reagent Quantities and Yields
| Step | Reagents | Typical Yield (%) |
|---|---|---|
| Piperidine Core Formation | Phenylboronic acid, α,β-unsaturated ketone | ~75 |
| Boc Protection | Boc2O, triethylamine | ~85 |
| Esterification | Ethanol, sulfuric acid | ~90 |
| Hydrogenation | Pd/C | ~70 |
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.
Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or cyclohexyl derivatives.
Substitution: Formation of deprotected amines or carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is characterized by its piperidine ring, which is a common motif in many pharmacologically active compounds. The compound has the following chemical formula:It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the synthesis of amines and other derivatives without affecting the piperidine nitrogen's reactivity. The presence of a phenyl group enhances its lipophilicity, facilitating interactions with biological targets.
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that piperidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications of the piperidine structure have been linked to improved activity against lung and breast cancers, with studies demonstrating enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .
- CNS Active Compounds : The ability of this compound to penetrate the blood-brain barrier makes it a candidate for developing treatments for neurological disorders . Its derivatives have shown promise in targeting conditions such as Alzheimer's disease through multi-targeted mechanisms that include cholinesterase inhibition and antiaggregatory effects on amyloid beta proteins .
Structure-Activity Relationship Studies
The compound's structure allows for extensive modifications to optimize biological activity. Researchers are investigating various substituents on the piperidine ring to enhance selectivity and efficacy against specific targets. For example, studies have shown that certain substitutions can improve binding affinity to key enzymes involved in cancer progression .
Cosmetic and Dermatological Applications
Beyond pharmaceuticals, this compound also finds applications in cosmetic formulations. Its properties can be utilized to enhance skin penetration of active ingredients, making it beneficial in:
- Topical Formulations : The compound can be incorporated into creams and lotions aimed at improving skin hydration and delivering therapeutic agents effectively . Its ability to modulate skin permeability enhances the bioavailability of other cosmetic ingredients.
Case Study: Anticancer Activity
A study published in 2023 highlighted the synthesis of a series of piperidine derivatives based on this compound. These derivatives were evaluated for their anticancer properties using various cell lines, demonstrating that specific modifications led to compounds with significantly higher cytotoxicity than existing therapies .
Case Study: CNS Drug Development
Another research effort focused on developing a novel class of CNS-active compounds derived from this compound. The study reported enhanced pharmacokinetic profiles and improved efficacy in animal models of neurodegenerative diseases, indicating strong potential for clinical applications .
Mechanism of Action
The mechanism of action of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the phenyl and ester groups contribute to its reactivity. The compound can act as a precursor to more active molecules, which can interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- The Boc group improves stability against metabolic degradation relative to unprotected amines (e.g., Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) . Ester vs. Hydroxyl: The ethyl ester at position 4 increases lipophilicity (LogP ~2.5) compared to the hydroxyl analog (LogP ~1.8), favoring membrane permeability .
Biological Activity
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 333.4 g/mol. It is characterized by a piperidine ring with both ethyl and tert-butyl substituents, which contribute to its chemical properties. The compound can appear as a white to yellow solid or a colorless to yellow liquid, depending on its form and purity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions of appropriate precursors.
- Protection with Boc Group : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to yield the final product.
These steps may vary based on specific reagents and conditions aimed at optimizing yield and purity.
Pharmacological Profile
While specific biological activity data for this compound is limited, compounds within the piperidine class are often studied for various pharmacological properties, including:
- Analgesic Properties : Some piperidine derivatives have shown promise as pain relievers in preclinical studies, suggesting potential applications in pain management.
- Opioid Receptor Interactions : Similar compounds have been investigated for their interactions with opioid receptors, which may inform the therapeutic potential of this compound .
Case Studies and Research Findings
- Opioid Antagonist Development : Research involving piperidine derivatives has highlighted their role as opioid antagonists. For instance, modifications to the piperidine scaffold have resulted in compounds with significant binding affinity at mu (MOP), kappa (KOP), and delta (DOP) opioid receptors . Such findings indicate that this compound may similarly interact with these receptors.
- Structure-Activity Relationship (SAR) : A study on related piperidine compounds demonstrated that structural modifications significantly influence binding affinity at various opioid receptors. For example, removing specific substituents can enhance binding affinity at nociceptin receptors, which may be relevant for understanding how modifications to this compound could affect its biological activity .
Comparative Analysis
To better understand the potential of this compound, it can be compared to other similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N-Boc-piperidine | Piperidine ring with Boc protecting group | Used in peptide synthesis |
| Ethyl 3-(4-fluorophenyl)piperidine-4-carboxylate | Similar ester structure with fluorine substitution | Exhibits different biological activities |
| JDTic | Contains a modified piperidine scaffold | Significant binding affinity at NOP receptor |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of further research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
